molecular formula C17H15ClN4O3 B4357808 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4357808
M. Wt: 358.8 g/mol
InChI Key: NXDYZXFGKIEVEO-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorobenzoyl group, a furylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the furylmethyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products include carboxylic acids or aldehydes derived from the furylmethyl group.

    Reduction: The major product is the benzyl derivative of the original compound.

    Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
  • 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 4-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide may exhibit unique chemical reactivity and biological activity due to the specific positioning of its functional groups

Properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-22-10-14(20-16(23)11-4-6-12(18)7-5-11)15(21-22)17(24)19-9-13-3-2-8-25-13/h2-8,10H,9H2,1H3,(H,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYZXFGKIEVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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